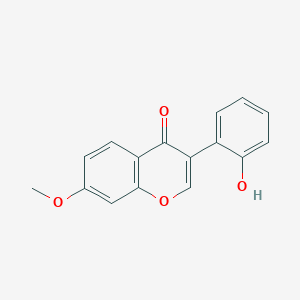
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシフェニル)-7-メトキシ-4H-クロメン-4-オンは、フラボノイド類に属する化学化合物であり、さまざまな生物活性で知られています。
2. 製法
合成経路および反応条件
3-(2-ヒドロキシフェニル)-7-メトキシ-4H-クロメン-4-オンの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、2-ヒドロキシアセトフェノンとサリチルアルデヒドを塩基の存在下で縮合させ、続いて環化させてクロメン-4-オン構造を形成することです。 反応条件には、しばしば、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、エタノールまたは他の適切な溶媒中での還流が含まれ、環化プロセスを促進します .
工業的製法
この化合物の工業的製法は、同様の合成経路を採用する可能性がありますが、より大規模に行われます。連続フロー反応器と最適化された反応条件の使用により、生成物の収率と純度を向上させることができます。さらに、精製プロセスには、再結晶化またはクロマトグラフィー技術が含まれる場合があり、化合物が工業規格を満たすようにします。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxyacetophenone with salicylaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one structure. The reaction conditions often include refluxing in ethanol or another suitable solvent, with a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
化学反応の分析
反応の種類
3-(2-ヒドロキシフェニル)-7-メトキシ-4H-クロメン-4-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は酸化されてキノンを形成することができます。
還元: クロメン-4-オンコアは還元されてジヒドロ誘導体を形成することができます。
置換: 適切な条件下で、メトキシ基は他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用することができます。
還元: 炭素上のパラジウムまたは水素化ホウ素ナトリウムなどの他の還元剤を用いた触媒的水素化。
置換: メトキシドナトリウムまたは他の求核剤などの試薬を用いて、求核置換反応を行うことができます。
生成される主な生成物
酸化: キノンおよび他の酸化された誘導体。
還元: クロメン-4-オンコアのジヒドロ誘導体。
置換: 使用する求核剤に応じて、さまざまな置換クロメン-4-オン誘導体。
科学的研究の応用
化学
触媒作用: 金属イオンと配位する能力があるため、触媒反応においてリガンドとして使用されます。
合成: より複雑な有機分子の合成における中間体。
生物学
抗酸化作用: 抗酸化作用を示し、酸化ストレスや細胞保護に関連する研究で役立ちます。
酵素阻害: さまざまな代謝経路に関与する酵素の潜在的な阻害剤。
医学
抗炎症作用: さまざまなモデルで抗炎症作用を調べています。
抗がん作用: がん細胞の増殖を阻害し、アポトーシスを誘導する可能性について研究されています。
産業
医薬品: 生物活性があるため、新薬開発に活用される可能性があります。
化粧品: 抗酸化作用のために、製剤に配合されています。
作用機序
3-(2-ヒドロキシフェニル)-7-メトキシ-4H-クロメン-4-オンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。
抗酸化活性: ヒドロキシ基とメトキシ基は、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。
酵素阻害: 酵素の活性部位に結合し、その活性を阻害し、代謝経路に影響を与えます。
細胞シグナル伝達: 炎症や細胞増殖に関与するシグナル伝達経路を調節し、抗炎症作用や抗がん作用をもたらします.
6. 類似化合物の比較
類似化合物
フラボン: アピゲニンやルテオリンなど、クロメン-4-オンコアを持っているが、置換基が異なる化合物。
フラバノン: ナリンゲニンなど、構造は似ているが、クロメン-4-オンコアの二重結合がない化合物。
独自性
3-(2-ヒドロキシフェニル)-7-メトキシ-4H-クロメン-4-オンは、その特定の置換パターンにより独自であり、独自の化学的および生物学的特性を付与します。 ヒドロキシ基とメトキシ基の組み合わせにより、抗酸化作用と潜在的な治療用途が他のフラボノイドと比べて向上しています .
類似化合物との比較
Similar Compounds
Flavones: Compounds like apigenin and luteolin, which also have a chromen-4-one core but different substituents.
Flavanones: Compounds like naringenin, which have a similar structure but lack the double bond in the chromen-4-one core.
Uniqueness
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its antioxidant activity and potential therapeutic applications compared to other flavonoids .
特性
CAS番号 |
19725-41-8 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
InChIキー |
OHOXUYCZTLGMKD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


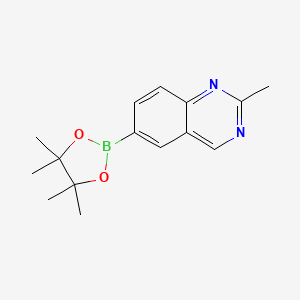

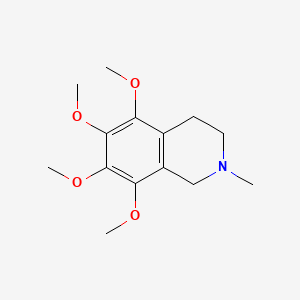

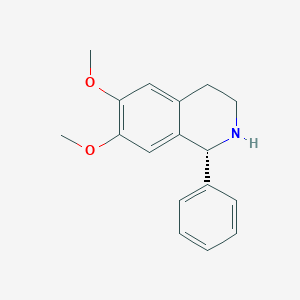


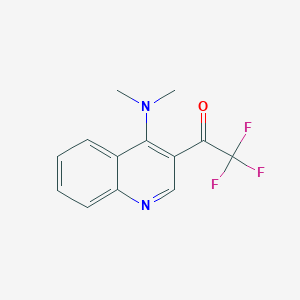


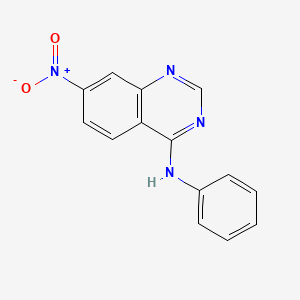

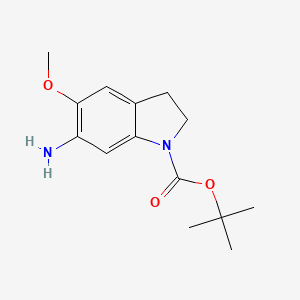
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
